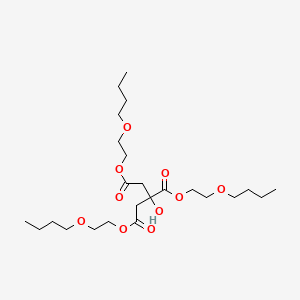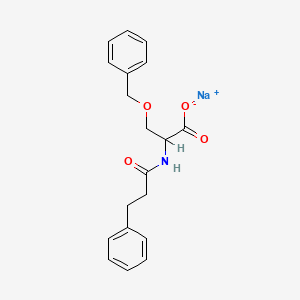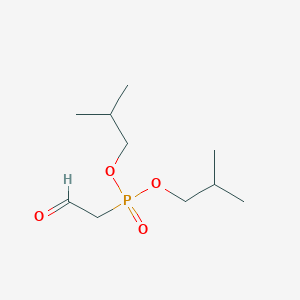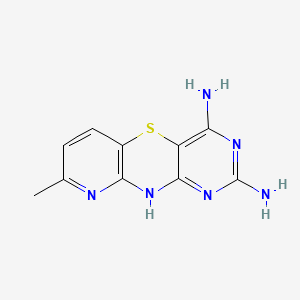![molecular formula C17H33OPSi2 B14497494 Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane CAS No. 65284-25-5](/img/structure/B14497494.png)
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is a complex organophosphorus compound characterized by the presence of both trimethylsilyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane typically involves the reaction of diethyl phosphite with phenyl(trimethylsilyl)methanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating selective reactions. The phenyl group contributes to the compound’s reactivity and its ability to participate in aromatic substitution reactions.
類似化合物との比較
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with two phenyl groups instead of one.
Diethyl(trimethylsilyl)phosphine: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Trimethylsilylphosphine: Contains only trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is unique due to its combination of diethyl, phenyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.
特性
CAS番号 |
65284-25-5 |
|---|---|
分子式 |
C17H33OPSi2 |
分子量 |
340.6 g/mol |
IUPAC名 |
diethyl-(phenyl-trimethylsilyl-trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C17H33OPSi2/c1-9-19(10-2)17(20(3,4)5,18-21(6,7)8)16-14-12-11-13-15-16/h11-15H,9-10H2,1-8H3 |
InChIキー |
SKTFVKDFZYHRIF-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)C(C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
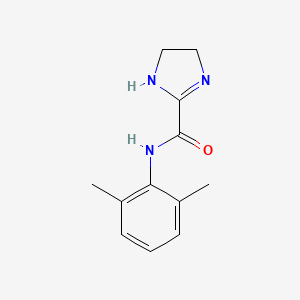
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
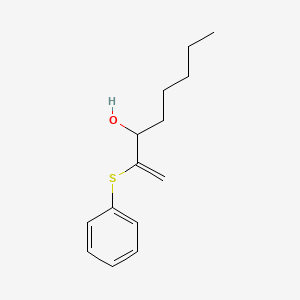
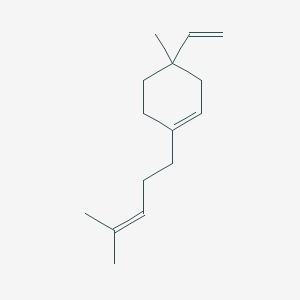
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
